molecular formula C12H17N5O3S B2736163 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097911-93-6

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

Cat. No.: B2736163
CAS No.: 2097911-93-6
M. Wt: 311.36
InChI Key: FACOJTYGJRSXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research, combining two privileged heterocyclic scaffolds in a single molecular architecture. The molecule features a 3,5-dimethylisoxazole group connected via a sulfonamide linkage to a pyrrolidine ring, which is in turn functionalized with a 1,2,3-triazole methyl group. The 1,2,3-triazole moiety is widely utilized in chemical biology and pharmaceutical sciences, often serving as a stable bioisostere for amide bonds or as a key linker in fragment-based drug design and click chemistry applications . The presence of the sulfonyl group bridging the isoxazole and pyrrolidine rings is a notable structural feature, as sulfonamide-containing compounds are frequently explored for their potential to interact with enzyme active sites and biological receptors . This specific molecular framework makes the compound a valuable intermediate for researchers developing novel small-molecule probes. Potential applications include use as a synthetic intermediate in organic synthesis, a building block for creating chemical libraries, a potential ligand in catalyst development, and a core scaffold for investigating structure-activity relationships in bioactivity studies. Researchers are encouraged to utilize this high-purity compound to explore its properties in their specific experimental systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-9-12(10(2)20-15-9)21(18,19)16-7-3-4-11(16)8-17-13-5-6-14-17/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACOJTYGJRSXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a member of the triazole family, which is known for its diverse biological activities. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The key steps often include:

  • Formation of the oxazole ring through cyclodehydration of β-hydroxy amides.
  • Synthesis of the triazole moiety via click chemistry or other cyclization methods involving azides and alkynes.

The synthetic routes are crucial as they determine the yield and purity of the final product. Advanced techniques such as continuous flow synthesis may be employed to optimize these parameters .

Biological Activity

The biological activity of 2H-1,2,3-triazoles has been extensively studied due to their potential as therapeutic agents. This specific compound exhibits a range of activities:

Anticancer Activity

Research indicates that triazole derivatives can exhibit significant anticancer properties. For example:

  • IC50 Values : In studies involving various cancer cell lines (e.g., HCT 116, MDA-MB231), the compound demonstrated an IC50 value of 42.5 µg/mL against MDA-MB231 cells, indicating potent anticancer activity .
Cell LineIC50 (µg/mL)
HCT 11664.3
MDA-MB23142.5
Mia-PaCa268.4

These results suggest that compounds containing a triazole moiety may serve as effective agents in cancer therapy by targeting specific pathways involved in tumor growth and proliferation.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The oxazole and triazole rings can interact with enzymes through hydrogen bonding and π-π stacking interactions, potentially inhibiting their activity .
  • Receptor Binding : The piperidine component enhances binding affinity to receptors involved in cellular signaling pathways.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in treating various conditions:

  • Antimicrobial Activity : Triazole compounds have shown broad-spectrum antibacterial and antifungal properties, making them candidates for treating infections resistant to conventional therapies .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models, suggesting potential use in inflammatory diseases .
  • Antitubercular Activity : Recent studies have indicated that triazoles can be effective against Mycobacterium tuberculosis, showcasing their versatility in treating infectious diseases .

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to 2H-1,2,3-triazole have been synthesized and tested against various fungal strains such as Candida and Aspergillus species. In one study, triazole derivatives showed enhanced antifungal activity compared to traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .

Anticancer Properties

Triazole-containing compounds have demonstrated promising anticancer activities. The unique structural features allow them to inhibit key enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been explored in various studies. These compounds can inhibit pro-inflammatory cytokines and chemokines, making them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Modulation of Enzymatic Activity

The compound has been investigated for its ability to modulate the activity of specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic syndrome and related disorders. By influencing this enzyme's activity, the compound may help manage conditions associated with obesity and insulin resistance .

Case Study 1: Antifungal Efficacy

A series of novel triazole derivatives were synthesized and evaluated for their antifungal activities against clinical isolates of Candida albicans. The study found that several derivatives exhibited superior efficacy compared to fluconazole, highlighting the potential of triazole-based compounds in treating fungal infections .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that specific triazole derivatives could inhibit tumor growth significantly. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

  • Structure : This compound () shares the 3,5-dimethylisoxazole moiety but replaces the triazole-pyrrolidine-sulfonyl system with an imidazolidine-dione core linked to a pyrazole and hydroxybenzyl group.
  • Key Differences: Core Heterocycle: Imidazolidine-dione vs. triazole. Substituents: Hydroxybenzyl group introduces phenolic hydroxyl reactivity, absent in the target compound. Molecular Formula: C₁₉H₁₉N₅O₄ () vs. the target compound’s larger formula (estimated C₁₄H₂₀N₆O₃S based on nomenclature).
  • Implications : The hydroxybenzyl group may enhance solubility in polar solvents, whereas the sulfonyl-pyrrolidine in the target compound could improve metabolic stability .

Coumarin-Pyrimidine-Tetrazole Derivatives ()

Compounds 4i and 4j () incorporate coumarin and pyrimidine rings, diverging significantly from the target compound. However, shared features include:

  • Tetrazole/Thioxo-pyrimidine Motifs : These groups, like the triazole in the target compound, participate in coordination chemistry and hydrogen bonding.
  • Steric Effects: The coumarin moiety introduces planar aromaticity, contrasting with the non-planar pyrrolidine-sulfonyl group in the target compound.

Crystallographic and Computational Tools for Characterization

Structural comparisons rely heavily on crystallographic data. Key software cited in the evidence includes:

  • SHELXL : Widely used for refining small-molecule crystal structures, ensuring accurate bond-length and angle determinations .
  • ORTEP-3/WinGX : Employed for visualizing molecular geometries and thermal ellipsoids, critical for assessing steric and electronic effects in analogs .

Table 1: Software Tools for Structural Analysis

Software Application Relevance to Target Compound
SHELXL Refinement of crystal structures Ensures precision in bond parameters
ORTEP-3 3D visualization Highlights steric bulk and conformation
WinGX Data processing and analysis Facilitates comparative crystallography

Functional Group Analysis

  • Sulfonamide vs. Hydroxybenzyl : The sulfonyl group in the target compound may enhance electronegativity and hydrogen-bond acceptor capacity compared to the hydroxybenzyl group in ’s analog.
  • Triazole vs. Imidazolidine-dione: Triazoles are known for metal coordination and metabolic stability, whereas imidazolidine-diones may exhibit greater conformational rigidity .

Q & A

Q. What are the key considerations for synthesizing this compound, including solvent selection and reaction optimization?

The synthesis involves multi-step heterocyclic coupling. Critical steps include:

  • Sulfonylation : Reacting pyrrolidine with 3,5-dimethyl-1,2-oxazol-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid hydrolysis .
  • Triazole incorporation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, requiring inert atmosphere (N₂/Ar) and catalysts like CuI .
  • Solvent selection : Ethanol or DMF-EtOH (1:1) for reflux and recrystallization to balance solubility and purity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • 1H/13C NMR : Confirm regiochemistry of triazole (1,2,3 vs. 1,2,4) and sulfonyl-pyrrolidine linkage. Key shifts: sulfonyl group (δ 3.1–3.5 ppm for pyrrolidine CH₂), triazole protons (δ 7.5–8.2 ppm) .
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺) consistency with theoretical mass .
  • IR spectroscopy : Validate sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and triazole (C=N stretch at 1500–1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s biological activity, and what validation methods are recommended?

  • Target selection : Prioritize enzymes with known sulfonyl/triazole interactions (e.g., 14α-demethylase for antifungal activity, PDB: 3LD6) .
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for ligand-receptor binding energy calculations.
  • Validation : Compare docking scores with known inhibitors (e.g., fluconazole for 3LD6) and validate via in vitro enzyme inhibition assays (IC50 determination) .

Q. How should researchers address contradictions in synthetic yield data when modifying substituents on the triazole or oxazole rings?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors. For example, Pd(PPh₃)₄ concentration in Suzuki-Miyaura couplings impacts yield in aryl-substituted analogs .
  • Mechanistic analysis : Use DFT calculations to evaluate steric/electronic effects of substituents (e.g., electron-withdrawing groups on oxazole reduce nucleophilicity in sulfonylation) .
  • Cross-validation : Replicate reactions under standardized conditions (e.g., anhydrous DMF, 80°C) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma, buffer solutions)?

  • pH stability : Test degradation kinetics in PBS (pH 7.4) vs. simulated lysosomal fluid (pH 4.5). Sulfonyl groups may hydrolyze under acidic conditions, requiring prodrug strategies .
  • Plasma protein binding : Use equilibrium dialysis to assess binding (%) and adjust logP via substituent modification (e.g., methyl groups on oxazole improve lipophilicity) .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization Using DoE

FactorRange TestedOptimal ValueImpact on Yield (%)
Reaction Temp.60–100°C80°C+22%
Catalyst (CuI)5–15 mol%10 mol%+15%
SolventDMF vs. EtOHDMF+18%

Q. Table 2. Key Spectral Data for Characterization

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Sulfonyl (SO₂)3.1–3.5 (CH₂)1160, 1290
Triazole (C-H)7.5–8.21520, 1605
Oxazole (C-O)-1250 (C-O-C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.